[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride
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Overview
Description
Preparation Methods
The synthesis of [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride involves several steps. . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, it can hydrolyze to form piperidin-3-yl methanesulfonic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride can be compared with other similar compounds such as:
[(3S)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride: This isomer has different stereochemistry, which can affect its reactivity and biological activity.
[(3R)-piperidin-3-yl]methanesulfonyl chloride: This compound lacks the fluoride ion, which can lead to different chemical properties and applications.
Properties
CAS No. |
2624108-40-1 |
---|---|
Molecular Formula |
C6H13ClFNO2S |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
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